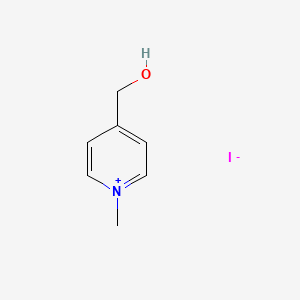

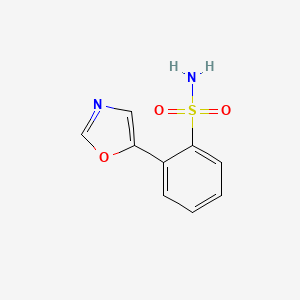

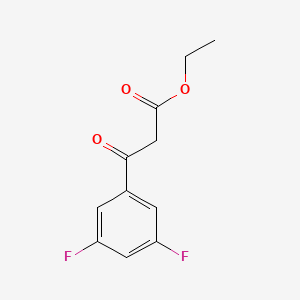

![molecular formula C11H14O3S B1314538 Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- CAS No. 100059-07-2](/img/structure/B1314538.png)

Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

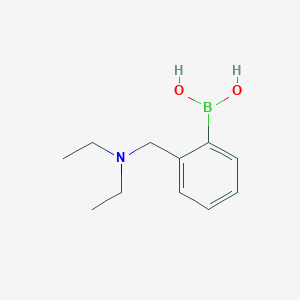

“Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-” is a chemical compound with the molecular formula C11H14O4S2. It has an average mass of 274.357 Da and a monoisotopic mass of 274.033356 Da .

Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-” is defined by its molecular formula, C11H14O4S2. The exact structure would require more specific information such as a structural diagram or a detailed description .科学的研究の応用

1. Pharmaceutical Intermediate Synthesis

The compound 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, is utilized as an important pharmaceutical intermediate. It is typically prepared through a Friedel-Crafts reaction, and sulfonation is applied to remove undesired isomers, highlighting its significance in pharmaceutical synthesis (Fan, 1990).

2. Role in Mutagenicity Studies

A study on 2-Chloro-4-(methylthio)butanoic acid, a compound structurally similar to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, demonstrates its potential as a direct-acting mutagen and suspected gastric carcinogen. The research focuses on identifying the reactive intermediates formed from this compound that could be associated with its mutagenicity (Jolivette, Kende, & Anders, 1998).

3. Application in Asymmetric Synthesis

Enantiomerically pure t-butyl 4-sulfinyl-3-silyloxy-butanoate, a derivative of Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, is used in stereoselective synthesis, particularly in a Pummerer reaction. This process is critical for the production of aldehydes or γ-butyrolactones, demonstrating its importance in the field of asymmetric synthesis and chiral molecule production (Solladié, Wilb, & Bauder, 2000).

4. Inhibitor Synthesis for Medical Applications

4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl derivatives of alkyl hydroxamates, which are structurally related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, have been synthesized and studied for their inhibitory activities against tumor necrosis factor-α and matrix metalloproteinases. This research is significant for developing new therapeutic agents in cancer and inflammatory diseases (Venkatesan et al., 2004).

5. Synthesis of Antimicrobial Compounds

The cyclization of 4-(substituted-phenylsulfonamido)butanoic acids, which are structurally related to Butanoic acid, 4-[(4-methylphenyl)sulfinyl]-, leads to the production of antimicrobial compounds. These compounds have been shown to be effective in fighting a range of microbial threats, indicating their potential in pharmaceutical applications (Zareef, Iqbal, & Arfan, 2008).

特性

IUPAC Name |

4-(4-methylphenyl)sulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3S/c1-9-4-6-10(7-5-9)15(14)8-2-3-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRPVSZMFIQQCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10549112 |

Source

|

| Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butanoic acid, 4-[(4-methylphenyl)sulfinyl]- | |

CAS RN |

100059-07-2 |

Source

|

| Record name | 4-(4-Methylbenzene-1-sulfinyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10549112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

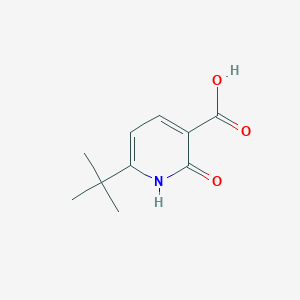

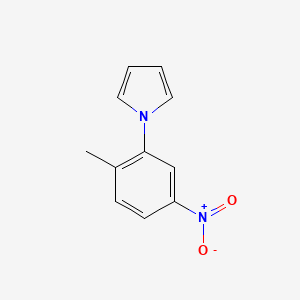

![(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one](/img/structure/B1314467.png)